molecular formula C21H13N3 B14477563 6-(Azidomethyl)benzo[pqr]tetraphene CAS No. 70682-33-6

6-(Azidomethyl)benzo[pqr]tetraphene

Katalognummer: B14477563
CAS-Nummer: 70682-33-6
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: IGFMQKXYUJJNIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Azidomethyl)benzo[pqr]tetraphene is a compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their unique structural properties and potential applications in various fields, including materials science and organic electronics. The azidomethyl group attached to the benzo[pqr]tetraphene core introduces additional reactivity, making this compound particularly interesting for synthetic chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the catalytic cyclization of BN-naphthalenes with alkynes, followed by selective functionalization through bromination and cross-coupling reactions . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the desired transformations.

Industrial Production Methods

While specific industrial production methods for 6-(Azidomethyl)benzo[pqr]tetraphene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Azidomethyl)benzo[pqr]tetraphene can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction of the azidomethyl group can yield amines.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitrobenzo[pqr]tetraphene, while reduction can produce aminobenzo[pqr]tetraphene.

Wissenschaftliche Forschungsanwendungen

6-(Azidomethyl)benzo[pqr]tetraphene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(Azidomethyl)benzo[pqr]tetraphene involves its interaction with molecular targets through its azidomethyl group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. These reactions are highly specific and efficient, making the compound useful in various applications, including bioconjugation and material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Azidomethyl)benzo[pqr]tetraphene stands out due to the presence of the azidomethyl group, which imparts additional reactivity and versatility. This makes it a valuable compound for synthetic chemists and researchers exploring new materials and chemical reactions.

Eigenschaften

CAS-Nummer

70682-33-6

Molekularformel

C21H13N3

Molekulargewicht

307.3 g/mol

IUPAC-Name

6-(azidomethyl)benzo[a]pyrene

InChI

InChI=1S/C21H13N3/c22-24-23-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2

InChI-Schlüssel

IGFMQKXYUJJNIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C4C(=C2CN=[N+]=[N-])C=CC5=CC=CC(=C54)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.